2-(Phenylmethanesulfinyl)aniline
Description
2-(Phenylmethanesulfinyl)aniline is an organosulfur compound featuring an aniline backbone substituted with a phenylmethanesulfinyl group (–SO–CH2–C6H5) at the ortho position. The sulfinyl group (S=O) introduces polarity and hydrogen-bonding capability, which may influence solubility, crystallinity, and biological activity .
Properties
CAS No. |
105602-95-7 |
|---|---|
Molecular Formula |
C13H13NOS |
Molecular Weight |
231.32 g/mol |
IUPAC Name |
2-benzylsulfinylaniline |
InChI |
InChI=1S/C13H13NOS/c14-12-8-4-5-9-13(12)16(15)10-11-6-2-1-3-7-11/h1-9H,10,14H2 |
InChI Key |
ZBEDJHDKHQDBHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Differences
- Sulfinyl vs. Sulfonyl/Sulfanyl Groups: The sulfinyl group (–SO–) in 2-(Phenylmethanesulfinyl)aniline is less electron-withdrawing than sulfonyl (–SO2–) but more polar than sulfanyl (–S–). For example, sulfonyl-containing compounds like 2-(difluoromethylsulfonyl)-6-fluoroaniline exhibit stronger acidity and thermal stability , whereas sulfanyl derivatives (e.g., 2-{[(2-methoxyphenyl)methyl]sulfanyl}aniline) are prone to oxidation .
- Fluorination Effects: Fluorinated analogues (e.g., 2-(3,4-difluorophenoxy)aniline) show enhanced metabolic stability and lipophilicity, making them valuable in drug design .
Crystallographic and Physical Properties
- Hydrogen Bonding : Compounds like N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline form 1D chains via N–H···O interactions, enhancing crystal packing and melting points . Sulfinyl groups may enable similar intermolecular interactions.
- Thermal Stability : Sulfonyl derivatives (e.g., 2-(difluoromethylsulfonyl)-6-fluoroaniline) decompose above 200°C, while sulfanyl analogues are less stable .
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